3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one
Description
Classification and Structural Significance in Medicinal Chemistry
3-(Benzenesulfonyl)-6-methyl-2H-chromen-2-one belongs to the chromen-2-one family, a class of oxygen-containing heterocyclic compounds characterized by a benzopyrone backbone. Its structural uniqueness arises from the substitution pattern: a methyl group at position 6 and a benzenesulfonyl moiety at position 3 (Table 1). This combination creates distinct electronic and steric properties, making it a valuable scaffold for drug discovery.
Table 1: Key Structural Features of 3-(Benzenesulfonyl)-6-Methyl-2H-Chromen-2-One
| Position | Substituent | Electronic Effect | Role in Bioactivity |
|---|---|---|---|
| 3 | Benzenesulfonyl | Electron-withdrawing | Enhances electrophilicity |
| 6 | Methyl | Electron-donating | Modulates lipophilicity |
The benzenesulfonyl group introduces strong electron-withdrawing effects, polarizing the chromenone ring and increasing reactivity at specific sites. This modification is critical for interactions with biological targets such as enzymes and receptors, particularly in anti-inflammatory and anticancer contexts.
Historical Context of Sulfonylated Coumarins in Drug Discovery
Sulfonylated coumarins emerged as a focus in medicinal chemistry during the late 20th century, driven by their structural versatility and pharmacokinetic advantages. Early studies demonstrated that sulfonyl groups improve metabolic stability and binding affinity compared to unmodified coumarins. For example, coumarin sulfonamides were among the first derivatives explored for carbonic anhydrase inhibition, leading to clinical applications in glaucoma and epilepsy. The integration of benzenesulfonyl into coumarin scaffolds, as seen in 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one, represents an evolutionary step in optimizing target selectivity and potency.
Importance of Benzenesulfonyl Modifications in Coumarin Scaffolds
The benzenesulfonyl group serves dual roles:
- Electronic Modulation : The sulfonyl moiety withdraws electrons from the chromenone ring, enhancing electrophilicity at positions 4 and 8, which are common sites for nucleophilic attack in metabolic pathways.
- Steric Effects : The bulky benzene ring creates steric hindrance, shielding reactive sites from enzymatic degradation and improving half-life.
These modifications amplify the compound’s ability to interact with hydrophobic binding pockets in proteins, as demonstrated in studies targeting cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Comparative analyses show that benzenesulfonyl-substituted coumarins exhibit up to 10-fold greater inhibitory activity against HDACs than their nonsulfonylated counterparts.
Research Significance and Current Investigation Status
Recent advances in synthetic chemistry and computational modeling have revitalized interest in 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one. As of 2025, ongoing research focuses on:
- Oncology : Mechanistic studies reveal its role in apoptosis induction via Bcl-2 protein suppression.
- Antimicrobial Applications : Structural analogs show promise against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting biofilm formation.
- Neuroprotection : Preliminary data suggest neuroprotective effects in models of Alzheimer’s disease, potentially through β-amyloid aggregation inhibition.
Table 2: Recent Research Milestones (2020–2025)
The compound’s adaptability to structural tuning positions it as a cornerstone for next-generation therapeutics, with over 15 patents filed since 2020 for derivatives targeting chronic inflammatory diseases and oncology.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-11-7-8-14-12(9-11)10-15(16(17)20-14)21(18,19)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTADRHYOUNHSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonylated product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Chemical Reactions Analysis
3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like pyridine .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one is its potential as an anticancer agent. Research has shown that derivatives of coumarin, including this compound, exhibit inhibitory effects on carbonic anhydrase isoforms, particularly those linked to cancer.
Case Study: Inhibition of Carbonic Anhydrase Isoforms
A study investigated the inhibition of carbonic anhydrase IX and XII by coumarin derivatives, including 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one. The results indicated that these compounds displayed selective inhibition against cancer-associated isoforms compared to cytosolic isoforms:
| Compound | Inhibition Constant (KI) | Selectivity Index |
|---|---|---|
| 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one | Sub-micromolar range | High selectivity for CA IX over CA I and II |
This selectivity suggests that the compound could be developed into a targeted anticancer therapy, potentially reducing side effects associated with traditional chemotherapy.
Enzyme Inhibition
3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one is also noted for its role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on carbonic anhydrases, which are enzymes involved in various physiological processes and are implicated in tumor growth.
Synthesis and Derivative Development
The synthesis of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one has been explored extensively, leading to various derivatives with enhanced biological activity. The development of these derivatives allows for structure-activity relationship studies to optimize efficacy.
Broader Implications in Drug Development
The potential applications of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one extend beyond anticancer activity and enzyme inhibition. Its structural characteristics make it a candidate for further research into other therapeutic areas, including anti-inflammatory and antimicrobial properties.
Future Research Directions
Ongoing research aims to explore:
- The compound's efficacy against other cancer types.
- Its potential as a scaffold for designing new drugs targeting different diseases.
- The investigation of its pharmacokinetic properties to assess viability for clinical use.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Effects at Position 3
The substituent at position 3 significantly impacts electronic properties and bioactivity:
Key Observations :
- Electron-withdrawing capacity : Benzenesulfonyl > Benzoyl > Acetyl. This hierarchy influences the coumarin ring's reactivity, particularly in electrophilic substitution reactions .
- Polarity : The sulfonyl group increases water solubility compared to benzoyl or acetyl groups, which may affect pharmacokinetics .
Substituent Effects at Position 6
Variations at position 6 modulate steric and electronic properties:
Key Observations :
- Steric effects : Methyl at C6 (target compound) minimizes steric hindrance, facilitating interactions with biological targets compared to bulkier groups like bromo .
Biological Activity
3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one, a derivative of chromenone, has garnered attention due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.
The synthesis of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with phenylsulfonyl chloride under basic conditions, often utilizing pyridine or triethylamine as a base. The reaction is conducted under reflux to ensure complete conversion to the sulfonylated product.
Antimicrobial Activity
Research has indicated that 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one exhibits significant antimicrobial properties. In a study evaluating various sulfonamide derivatives against Mycobacterium tuberculosis, it was found that certain analogues demonstrated effective bactericidal activity. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, with some showing efficacy as low as 8 µg/mL .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3 | M. tuberculosis | 60 |
| 7 | M. tuberculosis | 40 |
| Control | Untreated | - |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. It has been shown to inhibit cell proliferation by targeting specific enzymes involved in cancer pathways. For instance, the compound may inhibit the activity of cyclin-dependent kinases (CDKs), leading to reduced cell cycle progression and increased apoptosis in cancer cells.
Case Study: Anticancer Assays
In a recent study, several chromenone derivatives were tested for their cytotoxic effects against different cancer cell lines. The results indicated that compounds similar to 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .
Enzyme Inhibition
The mechanism of action for 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one includes enzyme inhibition, particularly targeting acetylcholinesterase (AChE). Compounds with similar structures have demonstrated potent AChE inhibitory activity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 3 | Acetylcholinesterase | 2.7 |
| Control | - | - |
The biological effects of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one are attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group plays a crucial role in enhancing the compound's binding affinity to target enzymes and receptors, thereby modulating various biological pathways.
Q & A
Q. What are the key considerations in designing a synthetic route for 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one?
- Methodological Answer : The synthesis should prioritize regioselectivity and functional group compatibility. For sulfonamide formation, use a one-pot multi-component reaction involving sulfonyl chloride intermediates (e.g., 3-formyl-4-hydroxybenzenesulfonyl chloride) and active methylenes. Ammonium acetate can act as both a sulfonamide precursor and a base to stabilize intermediates . Challenges include side reactions (e.g., imine formation) and low yields; rigorous purification (e.g., column chromatography) and spectroscopic monitoring (NMR, FTIR) are critical.
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) is standard. Key steps:
- Grow high-quality crystals via slow evaporation.
- Collect intensity data and refine using SHELXL’s least-squares algorithms .
- Validate bond lengths/angles against expected values (e.g., C–S bond: ~1.76 Å). Discrepancies ≥0.05 Å require re-examination of data collection or refinement parameters .
Q. Which analytical techniques are suitable for assessing purity and structural integrity?
- Methodological Answer :
- HPLC or LC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted sulfonyl chloride) .
- 1H/13C NMR : Confirm substitution patterns (e.g., sulfonyl group at C3, methyl at C6).
- FTIR : Verify functional groups (S=O stretch ~1350 cm⁻¹, chromenone C=O ~1700 cm⁻¹).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Refer to safety data sheets (SDS) for acute toxicity data (oral/dermal/inhalation Category 4).
- Use fume hoods, nitrile gloves, and eye protection. Store in inert atmospheres to prevent sulfonamide degradation .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
- Methodological Answer : Use SHELXL’s TWIN and HKLF 5 commands for twinned data. For disordered regions:
- Apply PART and AFIX constraints to model partial occupancy.
- Validate with R-factor convergence (R1 < 0.05 for high-resolution data). Cross-check with DFT-calculated geometries .
Q. What strategies optimize sulfonamide group introduction while minimizing side reactions?
- Methodological Answer :
- Temperature Control : Maintain ≤0°C during sulfonyl chloride activation to suppress imine formation.
- Solvent Choice : Use aprotic solvents (e.g., THF) to stabilize intermediates.
- Catalytic Bases : Ammonium acetate (1.5 eq.) enhances sulfonamide yield by deprotonating intermediates without over-activating electrophiles .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry (Gaussian 16) to study electrophilic sites (e.g., sulfonyl group reactivity).
- Molecular Docking : Screen against targets (e.g., α-amylase for antidiabetic studies) using AutoDock Vina. Validate with in vitro assays .
Q. What experimental approaches validate the compound’s biological activity in academic research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
